molecular formula C16H12N2O3 B8282819 6-(4-Carboxyphenyl)-8-methoxy-1,7-naphthyridine

6-(4-Carboxyphenyl)-8-methoxy-1,7-naphthyridine

Cat. No. B8282819
M. Wt: 280.28 g/mol
InChI Key: BLRBTESDBFPDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06136821

Procedure details

To a solution of 6-trifluoromethylsulfonyloxy-8-methoxy-1,7-napthyridine (1.5 g, 4.86 mmol) in DMF (40 ml) is added 4-carboxy-phenylboronic acid (0.866 g, 5.34 mmol), bis(dibenzylidenacetone) palladium (112 mg, 0.167 mmol), tri-o-tolylphosphine (96 mg, 0.32 mmol) and aqueous Na2CO3 (14.6 ml, 2N,). The reaction mixture is stirred at 110° for 3 h. The hot solution is filtred through cellit and the solution evaporated to dryness. The crude product is dissolved in hot water (60 ml) and the water phase washed with ethyl acetate (3×50 ml). The product is precipitated from the water phase by carefully adding aqueous HCl (2N, 6 ml). The suspension is filtered and the crude product is stirred again in hot ethyl acetate (50 ml). The cold suspension is filtered to yield the title compound (1.10 g). M+280; Melting point >300°.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.866 g
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
112 mg
Type
catalyst
Reaction Step One
Quantity
96 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:8]=[C:9]2[C:14](=[C:15]([O:17][CH3:18])[N:16]=1)[N:13]=[CH:12][CH:11]=[CH:10]2)(=O)=O.[C:21]([C:24]1[CH:29]=[CH:28][C:27](B(O)O)=[CH:26][CH:25]=1)([OH:23])=[O:22].C([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C.[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>[C:21]([C:24]1[CH:29]=[CH:28][C:27]([C:7]2[CH:8]=[C:9]3[C:14](=[C:15]([O:17][CH3:18])[N:16]=2)[N:13]=[CH:12][CH:11]=[CH:10]3)=[CH:26][CH:25]=1)([OH:23])=[O:22] |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C=C2C=CC=NC2=C(N1)OC)(F)F
Name
Quantity
0.866 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)B(O)O
Name
Quantity
14.6 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
112 mg
Type
catalyst
Smiles
[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
Name
Quantity
96 mg
Type
catalyst
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 110° for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved in hot water (60 ml)
WASH
Type
WASH
Details
the water phase washed with ethyl acetate (3×50 ml)
CUSTOM
Type
CUSTOM
Details
The product is precipitated from the water phase by carefully adding aqueous HCl (2N, 6 ml)
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
STIRRING
Type
STIRRING
Details
the crude product is stirred again in hot ethyl acetate (50 ml)
FILTRATION
Type
FILTRATION
Details
The cold suspension is filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=C1)C=1C=C2C=CC=NC2=C(N1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.